

Spectral Analysis of 5-Benzylamino-1-pentanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Benzylamino-1-pentanol**

Cat. No.: **B182403**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for the compound **5-Benzylamino-1-pentanol** (CAS No: 2937-99-7). Due to the limited availability of public experimental spectra for this specific molecule, this document focuses on predicted data based on its chemical structure and established principles of NMR, IR, and Mass Spectrometry. It also outlines standard experimental protocols for acquiring such data.

Chemical Structure and Properties

5-Benzylamino-1-pentanol is a secondary amine and a primary alcohol with the following structure:

Molecular Formula: C₁₂H₁₉NO [1][2] Molecular Weight: 193.29 g/mol [3][4]

Property	Value	Reference
Boiling Point	312.258 °C at 760 mmHg	[2]
Density	0.993 g/cm ³	[2]

Predicted Spectral Data

The following tables summarize the predicted spectral data for **5-Benzylamino-1-pentanol**. These predictions are based on typical chemical shifts and absorption frequencies for the

functional groups present in the molecule.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~ 7.20 - 7.40	Multiplet	5H	Aromatic protons (C ₆ H ₅)
~ 3.75	Singlet	2H	Benzyl protons (-CH ₂ -Ph)
~ 3.60	Triplet	2H	Methylene protons adjacent to hydroxyl group (-CH ₂ -OH)
~ 2.80	Triplet	2H	Methylene protons adjacent to amine group (-CH ₂ -NH-)
~ 1.40 - 1.70	Multiplet	6H	Methylene protons (-CH ₂ -CH ₂ -CH ₂ -)
Variable	Broad Singlet	2H	Amine and Hydroxyl protons (-NH-, -OH)

¹³C NMR (Carbon Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Carbon Assignment
~ 140	Aromatic quaternary carbon (C-Ar)
~ 128 - 129	Aromatic carbons (CH-Ar)
~ 62	Methylene carbon adjacent to hydroxyl group (-CH ₂ -OH)
~ 54	Benzyl carbon (-CH ₂ -Ph)
~ 50	Methylene carbon adjacent to amine group (-CH ₂ -NH-)
~ 32	Methylene carbon (-CH ₂ -)
~ 29	Methylene carbon (-CH ₂ -)
~ 23	Methylene carbon (-CH ₂ -)

IR (Infrared) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3300 - 3500	Broad	O-H stretch (alcohol)
3300 - 3400	Medium	N-H stretch (secondary amine)
3000 - 3100	Medium	C-H stretch (aromatic)
2850 - 2950	Strong	C-H stretch (aliphatic)
1450 - 1600	Medium	C=C stretch (aromatic ring)
1050 - 1150	Strong	C-O stretch (primary alcohol)
690 - 770	Strong	C-H bend (aromatic)

Mass Spectrometry (MS)

Expected Fragmentation Pattern

m/z	Interpretation
193	Molecular Ion (M^+)
175	Loss of H_2O ($M^+ - 18$)
106	$[C_7H_8N]^+$ - Benzylic amine fragment
91	$[C_7H_7]^+$ - Tropylium ion
88	$[C_5H_{12}NO]^+$ - Alpha cleavage product

Experimental Protocols

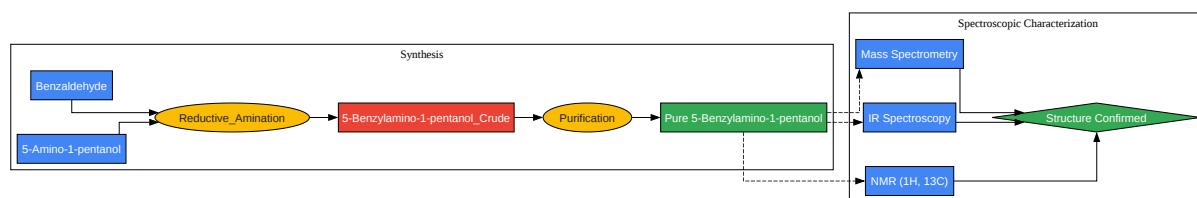
The following are general experimental protocols for obtaining the spectral data for a compound like **5-Benzylamino-1-pentanol**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Benzylamino-1-pentanol** in about 0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in an NMR tube.
- Instrumentation: Utilize a Nuclear Magnetic Resonance spectrometer (e.g., 400 MHz or higher).
- 1H NMR Acquisition:
 - Tune and shim the instrument.
 - Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Integrate the peaks and determine their multiplicities.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of ^{13}C .

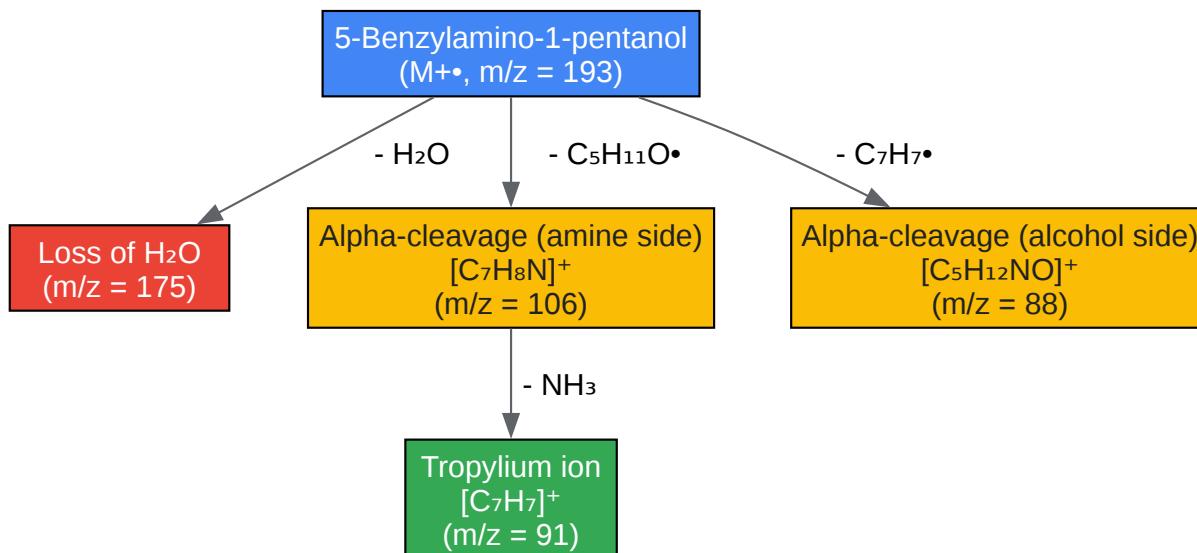
- Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

IR Spectroscopy


- Sample Preparation: As **5-Benzylamino-1-pentanol** is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the clean salt plates.
 - Record the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

- Sample Introduction: For a relatively volatile compound like **5-Benzylamino-1-pentanol**, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. The sample is injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer.
- Ionization: Electron Ionization (EI) is a common method for GC-MS. In EI, the sample molecules are bombarded with high-energy electrons, causing them to ionize and fragment.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: An electron multiplier detects the ions, and a mass spectrum is generated, plotting ion intensity versus m/z.


Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of **5-Benzylamino-1-pentanol** and its expected mass spectrometry fragmentation pathways.

[Click to download full resolution via product page](#)

Caption: Synthetic and characterization workflow for **5-Benzylamino-1-pentanol**.

[Click to download full resolution via product page](#)

Caption: Expected mass spectrometry fragmentation of **5-Benzylamino-1-pentanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Benzylamino-1-pentanol | C12H19NO | CID 17206415 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 5-Benzylamino-1-pentanol | CymitQuimica [cymitquimica.com]
- 4. 5-Benzylamino-1-pentanol | 2937-99-7 | TCI AMERICA [tcichemicals.com]
- To cite this document: BenchChem. [Spectral Analysis of 5-Benzylamino-1-pentanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b182403#spectral-data-for-5-benzylamino-1-pentanol-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com